REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][N:3]=1.[CH2:9]([O:11][C:12]([N:14]=[C:15]=[S:16])=[O:13])[CH3:10]>O1CCOCC1>[Br:8][C:5]1[CH:6]=[CH:7][C:2]([NH:1][C:15]([NH:14][C:12](=[O:13])[O:11][CH2:9][CH3:10])=[S:16])=[N:3][CH:4]=1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C=C1)Br
|
Name
|
|
Quantity
|
3.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)N=C=S
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir for 18 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was then concentrated
|
Type
|
CUSTOM
|
Details
|
the residue triturated with 10% ethyl acetate in hexanes
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=NC1)NC(=S)NC(OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.2 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 70.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |